molecular formula C13H14F3NO2 B14837729 2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide CAS No. 1243310-71-5

2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide

Cat. No.: B14837729
CAS No.: 1243310-71-5
M. Wt: 273.25 g/mol
InChI Key: AXPBNISLGHJKAV-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C13H14F3NO2 and a molecular weight of 273.253 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and a benzamide core, making it a unique and versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Cyclopropyl alcohol with appropriate leaving groups such as tosylates or halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl, cyclopropoxy, and benzamide groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in various applications .

Properties

CAS No.

1243310-71-5

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

2-cyclopropyloxy-N,N-dimethyl-6-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H14F3NO2/c1-17(2)12(18)11-9(13(14,15)16)4-3-5-10(11)19-8-6-7-8/h3-5,8H,6-7H2,1-2H3

InChI Key

AXPBNISLGHJKAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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